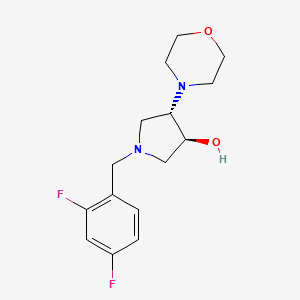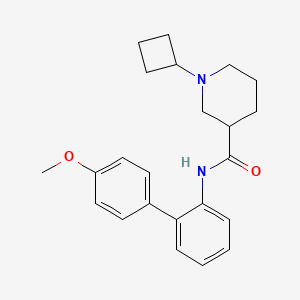![molecular formula C23H30N4O2 B3812954 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide](/img/structure/B3812954.png)
2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide
Vue d'ensemble
Description
2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential as a performance-enhancing drug. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs) and has been shown to have a number of beneficial effects on physical performance and endurance.
Mécanisme D'action
2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor is involved in the regulation of energy metabolism and plays a key role in the regulation of fatty acid oxidation. Activation of this receptor leads to an increase in the expression of genes involved in fatty acid oxidation and energy metabolism, which in turn leads to an increase in endurance and physical performance.
Biochemical and Physiological Effects
2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism, leading to an increase in endurance and physical performance. It has also been shown to have anti-inflammatory effects, which may have potential as a treatment for inflammatory diseases. Additionally, 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide has been shown to have a positive effect on lipid metabolism, which may have potential as a treatment for metabolic disorders such as obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide in lab experiments is its ability to increase endurance and improve physical performance. This makes it a valuable tool for studying the effects of exercise and physical activity on the body. Additionally, its anti-inflammatory effects make it a valuable tool for studying the role of inflammation in disease.
One of the main limitations of using 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide in lab experiments is its potential for misuse as a performance-enhancing drug. It is important to use caution when interpreting the results of studies using 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide, as the effects observed may be due to its performance-enhancing properties rather than its biochemical and physiological effects.
Orientations Futures
There are a number of potential future directions for research on 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide. One area of research is the development of new drugs that target the PPARδ receptor. Another area of research is the development of new drugs that target other receptors involved in energy metabolism and fatty acid oxidation. Additionally, there is potential for research on the use of 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide as a treatment for inflammatory diseases and metabolic disorders. Finally, there is potential for research on the long-term effects of using 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide, both in terms of its performance-enhancing properties and its biochemical and physiological effects.
Applications De Recherche Scientifique
2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide has been extensively studied for its potential as a performance-enhancing drug. It has been shown to increase endurance and improve physical performance in both animal and human studies. It has also been studied for its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(2-pyridin-3-yloxyethyl)-1,3-dihydroindene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-2-26-11-13-27(14-12-26)23(16-19-6-3-4-7-20(19)17-23)22(28)25-10-15-29-21-8-5-9-24-18-21/h3-9,18H,2,10-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFCGLALAAXYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCOC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylpiperazin-1-yl)-N-(2-pyridin-3-yloxyethyl)-1,3-dihydroindene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B3812871.png)
![(3aR*,6aR*)-2-(cyclopropylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B3812874.png)
![ethyl 2-[3-(1H-pyrazol-3-yl)phenyl]nicotinate](/img/structure/B3812881.png)
![1-(2-methoxy-5-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B3812894.png)
![6-(2-chlorophenyl)-N-(3-isopropoxypropyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3812898.png)
![5-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3812905.png)
![3-isopropyl-N,1-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B3812909.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-methyl-2-butenamide](/img/structure/B3812920.png)
![1-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B3812927.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-2-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3812931.png)

![N-(5-hydroxy-1,5-dimethylhexyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B3812938.png)

![5-{1-[(6-chloro-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B3812968.png)